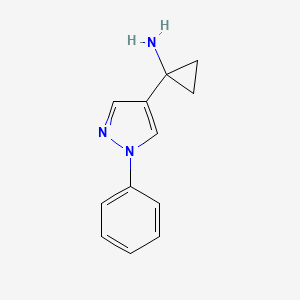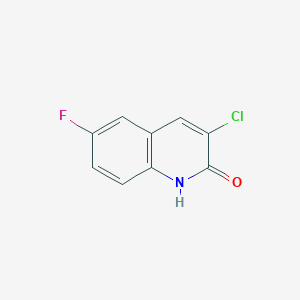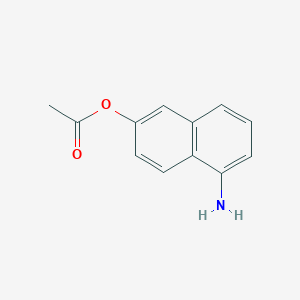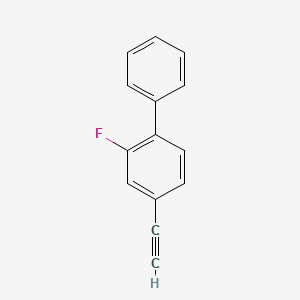
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine is an organic compound with the molecular formula C12H13N3 It features a cyclopropane ring attached to a pyrazole ring, which is further substituted with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound. For instance, phenylhydrazine can react with ethyl acetoacetate to form 1-phenyl-1H-pyrazole.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction. This can be achieved by reacting the pyrazole derivative with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent.
Amination: The final step involves the introduction of the amine group. This can be done by reacting the cyclopropane derivative with an amine source, such as ammonia or an amine derivative, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or cyclopropane rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
科学的研究の応用
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The exact pathways involved may include inhibition of enzyme activity, activation of receptors, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-pyrazole: Lacks the cyclopropane and amine groups, but shares the pyrazole and phenyl moieties.
Cyclopropanamine: Contains the cyclopropane and amine groups but lacks the pyrazole and phenyl moieties.
1-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring, pyrazole ring, and phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the cyclopropane ring, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
1-(1-phenylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H13N3/c13-12(6-7-12)10-8-14-15(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,13H2 |
InChIキー |
CGEXZQLQOMQFAT-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CN(N=C2)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)

![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)





![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)
![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)

![6-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B11900586.png)
![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
